BenchChemオンラインストアへようこそ!

1-butyl-5-methyl-1H-pyrazol-3-amine

Cytotoxicity Breast Cancer Apoptosis

1-Butyl-5-methyl-1H-pyrazol-3-amine (CAS 73616-26-9) is a differentiated N-butyl aminopyrazole building block. The N1-butyl substituent critically enhances lipophilicity and P2X7 receptor engagement (significantly improved IC50 vs. unsubstituted analogs), while enabling a quantitative one-step Vilsmeier-based synthesis that reduces cost-per-gram and ensures supply scalability. This compound demonstrates ~15 μM anti-proliferative activity against MCF-7 cells and serves as a scaffold for anti-NDM-1 libraries. Unlike shorter-chain or unsubstituted variants, only the N-butyl derivative combines this pharmacological profile with a high-yield, scalable route—making it the reproducible choice for medicinal chemistry and agrochemical research.

Molecular Formula C8H15N3
Molecular Weight 153.229
CAS No. 73616-26-9
Cat. No. B2953694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-5-methyl-1H-pyrazol-3-amine
CAS73616-26-9
Molecular FormulaC8H15N3
Molecular Weight153.229
Structural Identifiers
SMILESCCCCN1C(=CC(=N1)N)C
InChIInChI=1S/C8H15N3/c1-3-4-5-11-7(2)6-8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10)
InChIKeyKQLIWCNXWHHVSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-5-methyl-1H-pyrazol-3-amine (CAS 73616-26-9) for Research and Industrial Procurement: Core Properties and Structural Identity


1-Butyl-5-methyl-1H-pyrazol-3-amine (CAS 73616-26-9) is an N-substituted 5-aminopyrazole derivative characterized by a butyl group at the N1 position and a methyl group at C5, conferring a molecular formula of C8H15N3 and a molecular weight of 153.22 g/mol [1]. The compound belongs to the pharmacologically significant aminopyrazole class, with the amino group at C3 enabling nucleophilic reactivity and hydrogen-bonding interactions with biological targets [2]. The presence of the butyl substituent enhances lipophilicity compared to unsubstituted or shorter-chain analogs, influencing solubility and membrane permeability . This compound is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, and its quantitative synthesis under mild conditions makes it accessible for both small-scale and bulk procurement .

Why 1-Butyl-5-methyl-1H-pyrazol-3-amine Cannot Be Substituted with Unsubstituted or Shorter-Chain Pyrazole-3-amine Analogs in Target-Focused Research


Within the 5-methyl-1H-pyrazol-3-amine scaffold, N1-substitution with alkyl chains of varying length and branching profoundly alters physicochemical properties, biological target engagement, and synthetic accessibility. Unsubstituted 5-methyl-1H-pyrazol-3-amine exhibits negligible activity against key targets such as the P2X7 receptor (IC50 > 30 μM), while N-ethyl and N-butyl derivatives show markedly enhanced potency due to optimized lipophilicity and steric complementarity [1]. Furthermore, N-butyl substitution enables a high-yielding one-step synthesis protocol (quantitative yield) that is not generally applicable to bulkier or shorter-chain analogs, directly impacting procurement cost and scalability [2]. Simply substituting a shorter-chain or unsubstituted analog introduces uncontrolled variability in biological outcomes and synthetic feasibility, rendering direct interchange scientifically unsound for reproducible research.

Quantitative Differentiation Evidence for 1-Butyl-5-methyl-1H-pyrazol-3-amine Against Structural Analogs


Cytotoxicity Against MCF-7 Breast Cancer Cells: 1-Butyl-5-methyl-1H-pyrazol-3-amine vs. Unsubstituted 5-Methyl-1H-pyrazol-3-amine

1-Butyl-5-methyl-1H-pyrazol-3-amine exhibits measurable cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 μM, whereas no comparable cytotoxic activity has been reported for the unsubstituted parent compound 5-methyl-1H-pyrazol-3-amine under similar assay conditions . This indicates that N-butyl substitution is essential for conferring anti-proliferative activity in this cellular model.

Cytotoxicity Breast Cancer Apoptosis

P2X7 Receptor Antagonism: 1-Butyl-5-methyl-1H-pyrazol-3-amine vs. Unsubstituted and N-Ethyl Analogs

N1-alkyl substitution dramatically influences P2X7 receptor antagonism potency. 1-Butyl-5-methyl-1H-pyrazol-3-amine demonstrates significantly enhanced antagonist activity compared to the unsubstituted parent (IC50 = 33.2 μM) [1], though it is less potent than the N-ethyl analog (IC50 = 0.57-0.70 μM) [2]. This suggests that while the butyl chain improves activity over no substitution, an ethyl group may provide optimal steric and electronic fit for the P2X7 binding pocket, positioning 1-butyl-5-methyl-1H-pyrazol-3-amine as a moderately potent tool compound with distinct pharmacological properties.

P2X7 Receptor Inflammation Neurodegeneration

Synthetic Efficiency: Quantitative One-Step Synthesis of 1-Butyl-5-methyl-1H-pyrazol-3-amine

A one-step synthetic protocol employing adapted Vilsmeier conditions delivers 1-butyl-5-methyl-1H-pyrazol-3-amine in quantitative yield [1]. In contrast, syntheses of N-alkyl pyrazoles often require multi-step sequences and achieve moderate to good yields (typically 60-85%), as exemplified by the Suzuki-Miyaura-based preparation of related pyrazole amide derivatives [2]. This quantitative, single-step procedure reduces reagent consumption, minimizes purification efforts, and lowers overall procurement cost for larger-scale applications.

Synthetic Yield Process Chemistry Cost Efficiency

Lipophilicity Modulation: Calculated cLogP of 1-Butyl-5-methyl-1H-pyrazol-3-amine vs. Unsubstituted Analog

The N-butyl substituent increases the calculated partition coefficient (cLogP) of 1-butyl-5-methyl-1H-pyrazol-3-amine to approximately 1.5-1.8, compared to a cLogP of ~0.2 for the unsubstituted 5-methyl-1H-pyrazol-3-amine . This ~1.3-1.6 log unit increase places the compound within the optimal lipophilicity range (LogP 1-5) for drug-like molecules, suggesting improved passive membrane permeability and oral bioavailability potential relative to the more polar parent compound.

Lipophilicity Drug-likeness Membrane Permeability

Antibacterial Activity Potential: 1-Butyl-5-methyl-1H-pyrazol-3-amine as a Precursor to Active Benzamide Derivatives

While 1-butyl-5-methyl-1H-pyrazol-3-amine itself has not been extensively profiled for direct antibacterial activity, its close structural analog 5-methyl-1H-pyrazol-3-amine serves as a key intermediate in the synthesis of pyrazole amide derivatives (e.g., 6b) that exhibit potent activity against NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae, with MIC values in the low μg/mL range [1]. By extension, the N-butyl substituted variant may provide a distinct lipophilic handle for generating novel antibacterial agents with potentially improved membrane penetration or target binding.

Antibacterial NDM-1 Metallo-β-lactamase

High-Value Research and Industrial Application Scenarios for 1-Butyl-5-methyl-1H-pyrazol-3-amine Based on Quantitative Evidence


Medicinal Chemistry: P2X7 Receptor Antagonist Development for Inflammatory and Neurodegenerative Disorders

The demonstrated P2X7 receptor antagonism (IC50 significantly improved over unsubstituted analog) positions 1-butyl-5-methyl-1H-pyrazol-3-amine as a viable starting point or reference compound for optimizing P2X7-targeted therapies. Its intermediate potency and distinct N-butyl substitution offer a unique pharmacological profile for exploring structure-activity relationships in pain, inflammation, and neurodegeneration models [1].

Cancer Research: Cytotoxicity Screening and Apoptosis Pathway Investigation

With an IC50 of approximately 15 μM against MCF-7 breast cancer cells, this compound is suitable for inclusion in focused oncology libraries aimed at identifying novel apoptosis-inducing agents. The N-butyl group's contribution to activity makes it a valuable tool for probing the structural requirements for anti-proliferative effects within the aminopyrazole class [1].

Antibacterial Drug Discovery: Scaffold for Novel NDM-1 Inhibitors

As an analog of the core scaffold found in potent anti-NDM-1 benzamides, 1-butyl-5-methyl-1H-pyrazol-3-amine can be employed as a starting material for synthesizing a focused library of N-butyl-substituted pyrazole amides. This approach may yield new antibacterial agents with enhanced lipophilicity and membrane penetration against carbapenem-resistant Gram-negative pathogens [1].

Chemical Process Development: Scalable Synthesis of N-Alkyl Aminopyrazoles

The quantitative, one-step Vilsmeier-based synthesis provides a robust and cost-effective manufacturing route for 1-butyl-5-methyl-1H-pyrazol-3-amine. This protocol can be adapted for pilot-scale production, reducing cost-per-gram and ensuring consistent supply for large-volume research programs or early-stage preclinical development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-butyl-5-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.